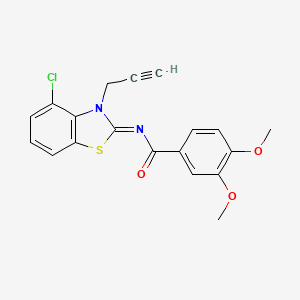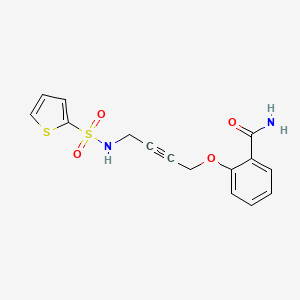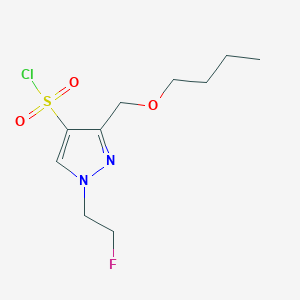
3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that is widely used in scientific research. It is a sulfonyl chloride derivative that has been synthesized using a specific method. This compound has been found to have various biochemical and physiological effects, making it an important tool for researchers in the field of biochemistry and pharmacology.
作用機序
The mechanism of action of 3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride is not well understood. However, it is believed that the compound acts by inhibiting the activity of specific enzymes. This inhibition leads to a decrease in the activity of the enzyme, which in turn leads to a decrease in the activity of the biological pathway that the enzyme is involved in.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride have been studied extensively. This compound has been found to have various effects on different biological pathways. For example, it has been found to inhibit the activity of protein kinases, which play an important role in cell signaling and regulation. It has also been found to inhibit the activity of phosphodiesterases, which are involved in the regulation of cyclic nucleotide levels in cells.
実験室実験の利点と制限
The advantages of using 3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride in lab experiments include its high purity, stability, and ease of synthesis. It is also a relatively inexpensive compound, which makes it accessible to researchers with limited budgets. However, there are some limitations to its use. For example, the compound may not be suitable for use in certain experiments due to its specific mechanism of action or its potential interactions with other compounds.
将来の方向性
There are several future directions for the use of 3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride in scientific research. One direction is the development of new inhibitors of specific enzymes using this compound as a starting point. Another direction is the investigation of the compound's potential therapeutic applications in various diseases. Additionally, the compound could be used to study the role of specific enzymes in various biological pathways, which could lead to a better understanding of these pathways and their potential therapeutic targets.
Conclusion:
In conclusion, 3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has been widely used in scientific research. It is primarily used as a tool for the synthesis of various compounds that have potential pharmacological activity. This compound has been found to have various biochemical and physiological effects, making it an important tool for researchers in the field of biochemistry and pharmacology. While there are some limitations to its use, the compound has several advantages and has the potential for future development in various scientific fields.
合成法
The synthesis of 3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 2-fluoroethylamine with 3-(butoxymethyl)-1H-pyrazole-4-carbaldehyde in the presence of acetic acid. This reaction produces 3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid.
The second step involves the conversion of 3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid to its corresponding sulfonyl chloride derivative. This is achieved by reacting the carboxylic acid with thionyl chloride in the presence of pyridine. The resulting product is 3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride.
科学的研究の応用
3-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride has been widely used in scientific research. It is primarily used as a tool for the synthesis of various compounds that have potential pharmacological activity. This compound has been found to be useful in the synthesis of inhibitors of various enzymes such as protein kinases, proteases, and phosphodiesterases.
特性
IUPAC Name |
3-(butoxymethyl)-1-(2-fluoroethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClFN2O3S/c1-2-3-6-17-8-9-10(18(11,15)16)7-14(13-9)5-4-12/h7H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCXLXFMTDAIPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=NN(C=C1S(=O)(=O)Cl)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

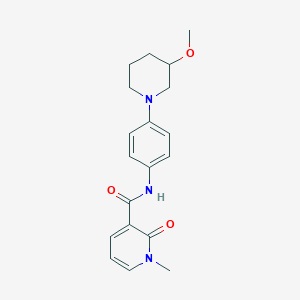

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2955807.png)
![1,7-dimethyl-3-(2-methylpropyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2955808.png)
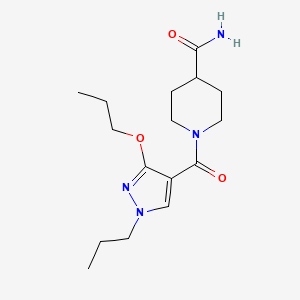
![8-Methylspiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2955810.png)
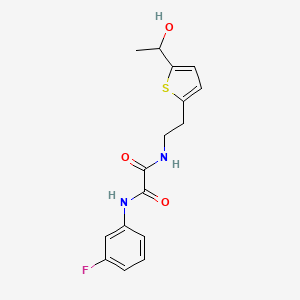
![[3-(3-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2955815.png)
![N-(3-chloro-4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2955817.png)

![5,6-dichloro-N-cyclopentyl-N-[(furan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2955821.png)
![N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2955822.png)
